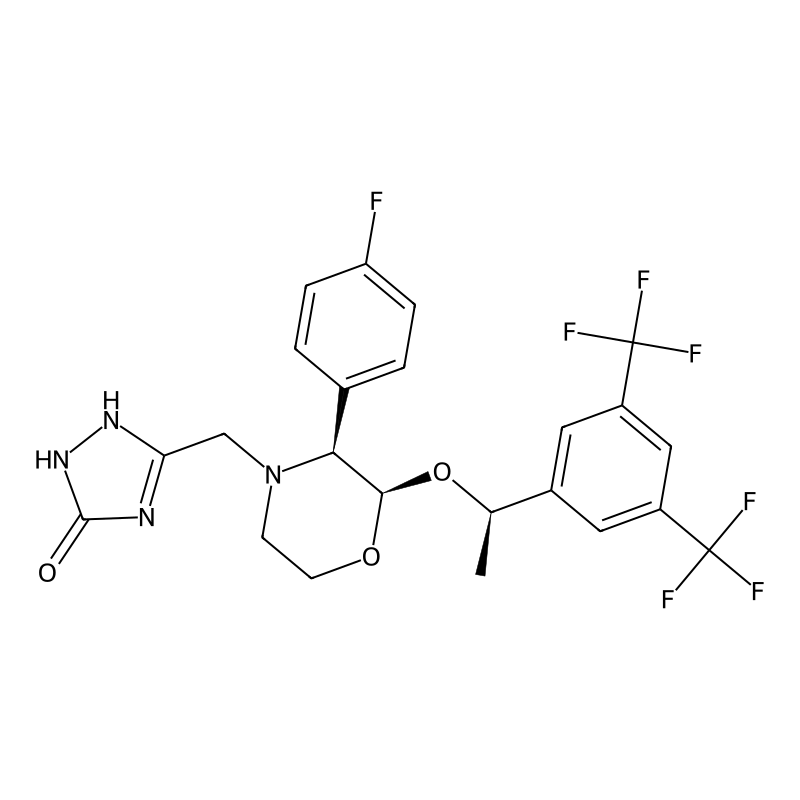

Aprepitant

Content Navigation

Researchers assessing oral bioavailability enhancement require insoluble APIs; neuropharmacologists need direct NK1 antagonism without prodrug conversion. Aprepitant addresses both:

- Active native form: Directly blocks NK1 receptor with IC50 0.1 nM in cell-free systems, eliminating fosaprepitant's phosphatase dependency.

- Solubility benchmark: Practically insoluble in water, ideal for validating hot-melt extrusion, nanocrystal milling, and solid dispersion matrices.

- Well-defined PK: Half-life 9-13 h, moderate CYP3A4 inhibitor-perfect for studying transient metabolic interactions in combination regimens.

Supplied with certified purity and ready for shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.94e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Aprepitant is a highly selective, non-peptide neurokinin-1 (NK1) receptor antagonist primarily utilized in neuropharmacology and solid-state formulation research. As a highly lipophilic compound that is practically insoluble in water, it serves as a rigorous benchmark active pharmaceutical ingredient (API) for evaluating bioavailability enhancement techniques, including nanonization and hot-melt extrusion. In biological systems, it effectively blocks the binding of Substance P to the NK1 receptor, making it a critical reference material for modeling the delayed phase of chemotherapy-induced emesis. Unlike its water-soluble prodrug counterpart, aprepitant is biologically active in its native form, requiring no enzymatic conversion for direct in vitro receptor engagement [1].

Research Fit

Substituting aprepitant with closely related in-class alternatives severely compromises experimental integrity depending on the assay environment. Replacing aprepitant with its phosphoryl prodrug, fosaprepitant, fails in cell-free in vitro assays because fosaprepitant requires ubiquitous phosphatases for in vivo conversion to the active aprepitant molecule. Conversely, substituting aprepitant with newer generation NK1 antagonists like netupitant or rolapitant fundamentally alters pharmacokinetic modeling; aprepitant possesses a relatively short half-life of 9 to 13 hours and acts as a moderate CYP3A4 inhibitor, whereas netupitant and rolapitant exhibit drastically extended half-lives of 90 and 180 hours, respectively, with differing metabolic interaction profiles [1].

Substitution Risk

Receptor Binding Affinity and Selectivity

Aprepitant demonstrates extreme selectivity for the human cloned NK1 receptor over other tachykinin receptors. In radio-ligand binding assays, aprepitant exhibits an IC50 of 0.1 nM for the NK1 receptor. This represents a 3,000-fold greater selectivity compared to the NK3 receptor (IC50 = 300 nM) and a 45,000-fold greater selectivity compared to the NK2 receptor (IC50 = 4500 nM) [1].

| Evidence Dimension | Receptor binding affinity (IC50) |

| Target Compound Data | Aprepitant: 0.1 nM (NK1 receptor) |

| Comparator Or Baseline | NK3 receptor (300 nM) and NK2 receptor (4500 nM) |

| Quantified Difference | 3,000-fold (vs NK3) and 45,000-fold (vs NK2) higher affinity for NK1 |

| Conditions | In vitro radio-ligand binding assays on human cloned receptors |

Ensures precise target-specific engagement in neuropharmacology assays without introducing off-target tachykinin receptor noise.

Aqueous Solubility and Prodrug Differentiation

Aprepitant is practically insoluble in water, requiring organic solvents (e.g., DMF, DMSO) or advanced formulation techniques for dissolution, achieving only ~0.33 mg/mL in a 1:2 DMF:PBS buffer . In contrast, its prodrug comparator, fosaprepitant, is freely soluble in water and can be readily formulated at 1 to 30 mg/mL in 0.9% NaCl for intravenous applications [1].

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | Aprepitant: Practically insoluble (<0.001 mg/mL in pure water; ~0.33 mg/mL in DMF:PBS) |

| Comparator Or Baseline | Fosaprepitant: Freely soluble (up to 30 mg/mL in saline) |

| Quantified Difference | Orders of magnitude lower aqueous solubility for the parent compound |

| Conditions | Aqueous buffer and saline dissolution at room temperature |

Dictates API selection: aprepitant is strictly required for solid dosage R&D and cell-free assays, whereas fosaprepitant must be procured for aqueous IV models.

Pharmacokinetic Half-Life and Temporal Modeling

Aprepitant offers a highly titratable pharmacokinetic profile with an apparent terminal half-life ranging from 9 to 13 hours [1]. This is significantly shorter than next-generation NK1 antagonists such as netupitant, which has a half-life of approximately 90 hours, and rolapitant, which exhibits a half-life of roughly 180 hours [2].

| Evidence Dimension | Elimination half-life (t1/2) |

| Target Compound Data | Aprepitant: 9 to 13 hours |

| Comparator Or Baseline | Netupitant (~90 hours) and Rolapitant (~180 hours) |

| Quantified Difference | Approximately 85% to 93% shorter half-life than newer in-class alternatives |

| Conditions | In vivo human pharmacokinetic profiling |

Aprepitant is the preferred benchmark for short-to-medium duration NK1 antagonism, allowing researchers to model titratable dosing without multi-day receptor saturation.

CYP3A4 Interaction and DDI Potential

Aprepitant is a moderate inhibitor and substrate of CYP3A4, which actively alters the pharmacokinetics of co-administered CYP3A4 substrates (e.g., increasing the AUC of dexamethasone by approximately 2-fold) [1]. In contrast, the comparator rolapitant does not induce or inhibit CYP3A4, requiring no dose adjustments for concomitantly administered CYP3A4-metabolized drugs [2].

| Evidence Dimension | CYP3A4 inhibition effect (Dexamethasone AUC increase) |

| Target Compound Data | Aprepitant: ~2-fold increase in dexamethasone AUC |

| Comparator Or Baseline | Rolapitant: No significant effect on CYP3A4 substrates |

| Quantified Difference | Aprepitant actively inhibits CYP3A4, whereas rolapitant is metabolically neutral in this pathway |

| Conditions | Co-administration pharmacokinetic studies |

Crucial for drug-drug interaction (DDI) modeling; buyers must select aprepitant to specifically study or utilize CYP3A4-mediated metabolic bottlenecks in combination therapies.

Solid-State Formulation and Bioavailability

Because aprepitant is practically insoluble in aqueous media, it is heavily procured as a rigorous benchmark API for testing novel bioavailability-enhancing technologies. Materials scientists and formulation engineers utilize it to validate hot-melt extrusion, nanocrystal milling, and solid dispersion matrices, where its challenging solubility profile provides a high-barrier test case compared to water-soluble prodrugs .

Direct In Vitro NK1 Receptor Assays

In cell-free or isolated cell-based neuropharmacology assays, aprepitant is the required choice over fosaprepitant. Since it does not rely on enzymatic phosphatase conversion to become active, it provides immediate, highly selective (0.1 nM IC50) antagonism of the NK1 receptor, ensuring accurate binding kinetics without metabolic confounding factors [1].

DDI and Pharmacokinetic Modeling

Aprepitant is uniquely suited for in vivo pharmacokinetic panels evaluating combination therapies. Its status as a moderate CYP3A4 inhibitor and its relatively short half-life (9-13 hours) make it an ideal model compound for studying transient metabolic bottlenecks and dose-adjustment requirements for co-administered chemotherapeutics or corticosteroids, a feature absent in non-interacting comparators like rolapitant [2].

Application Fit

References

- [2] Muñoz, M., & Coveñas, R. (2019). The Neurokinin-1 Receptor Antagonist Aprepitant: An Intelligent Bullet against Cancer? Cancers, 11(11), 1662.

- [3] Aapro, M., et al. (2017). Clinical pharmacology of neurokinin-1 receptor antagonists for the treatment of nausea and vomiting associated with chemotherapy. Expert Opinion on Drug Metabolism & Toxicology, 13(10), 1063-1075.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

FDA Label

Emend 40 mg hard capsules is indicated for the prevention of postoperative nausea and vomiting (PONV) in adults. Emend is also available as 80 mg and 125 mg hard capsules for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults and adolescents from the age of 12 (see separate Summary of Product Characteristics). Emend is also available as 165 mg hard capsules for the prevention of acute and delayed nausea and vomiting associated with highly emetogenic cisplatin based cancer chemotherapy in adults and the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy in adults. Emend is also available as powder for oral suspension for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in children, toddlers and infants from the age of 6 months to less than 12 years. Emend 80 mg, 125 mg, 165 mg hard capsules and Emend powder for oral suspension are given as part of combination therapy.

Prevention of nausea and vomiting

Aprepitant and fosaprepitant are drugs used to prevent nausea and vomiting in cancer patients. Aprepitant can be taken orally or intravenously (IV), whereas fosaprepitant is an IV prodrug. Aprepitant was initially developed to prevent chemotherapy-induced nausea and vomiting (CINV). However, its applications have since broadened to include postoperative nausea and vomiting (PONV).

Livertox Summary

Drug Classes

Gastrointestinal Agents

Mechanism of Action

Absorption Distribution and Excretion

Aprepitant is eliminated primarily by metabolism; aprepitant is not renally excreted. Aprepitant is excreted in the milk of rats. It is not known whether this drug is excreted in human milk.

70 L

Apparent plasma cl=62-90 mL/min

Metabolism Metabolites

Aprepitant has known human metabolites that include 5-{[(2S,3S)-3-(4-fluorophenyl)-2-hydroxymorpholin-4-yl]methyl}-2,4-dihydro-1,2,4-triazol-3-one, 5-oxo-1,4-dihydro-1,2,4-triazole-3-carbaldehyde, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, and 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

2: Furukawa N, Kawaguchi R, Kobayashi H. Use of high-dose cisplatin with aprepitant in an outpatient setting. Eur J Cancer Care (Engl). 2012 Jul;21(4):436-41. doi: 10.1111/j.1365-2354.2011.01284.x. Epub 2011 Aug 25. Review. PubMed PMID: 21883567.

3: Hargreaves R, Ferreira JC, Hughes D, Brands J, Hale J, Mattson B, Mills S. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Ann N Y Acad Sci. 2011 Mar;1222:40-8. doi: 10.1111/j.1749-6632.2011.05961.x. Review. PubMed PMID: 21434941.

4: Ruhlmann CH, Herrstedt J. Safety evaluation of aprepitant for the prevention of chemotherapy-induced nausea and vomiting. Expert Opin Drug Saf. 2011 May;10(3):449-62. doi: 10.1517/14740338.2011.563235. Epub 2011 Mar 21. Review. PubMed PMID: 21417835.

5: Kast RE. Glioblastoma: synergy of growth promotion between CCL5 and NK-1R can be thwarted by blocking CCL5 with miraviroc, an FDA approved anti-HIV drug and blocking NK-1R with aprepitant, an FDA approved anti-nausea drug. J Clin Pharm Ther. 2010 Dec;35(6):657-63. doi: 10.1111/j.1365-2710.2009.01148.x. Review. PubMed PMID: 21054456.

6: Aapro MS, Walko CM. Aprepitant: drug-drug interactions in perspective. Ann Oncol. 2010 Dec;21(12):2316-23. doi: 10.1093/annonc/mdq149. Epub 2010 May 20. Review. PubMed PMID: 20488873.

7: Sankhala KK, Pandya DM, Sarantopoulos J, Soefje SA, Giles FJ, Chawla SP. Prevention of chemotherapy induced nausea and vomiting: a focus on aprepitant. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1607-14. doi: 10.1517/17425250903451675. Review. PubMed PMID: 19929449.

8: Curran MP, Robinson DM. Aprepitant: a review of its use in the prevention of nausea and vomiting. Drugs. 2009;69(13):1853-78. doi: 10.2165/11203680-000000000-00000. Review. PubMed PMID: 19719336.

9: Sarcev T, Secen N, Zaric B, Milovancev A. Aprepitant--where do we stand in the control of chemotherapy-induced nausea and vomiting? J BUON. 2008 Jul-Sep;13(3):333-9. Review. PubMed PMID: 18979546.

10: Olver I, Shelukar S, Thompson KC. Nanomedicines in the treatment of emesis during chemotherapy: focus on aprepitant. Int J Nanomedicine. 2007;2(1):13-8. Review. PubMed PMID: 17722507; PubMed Central PMCID: PMC2673828.

Explore Compound Types